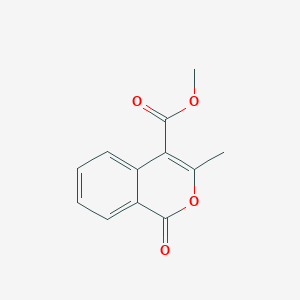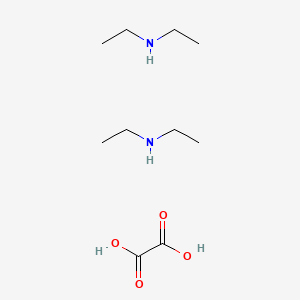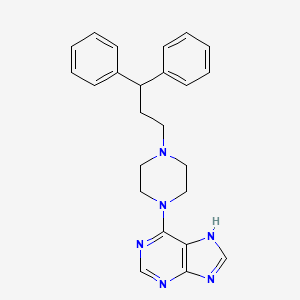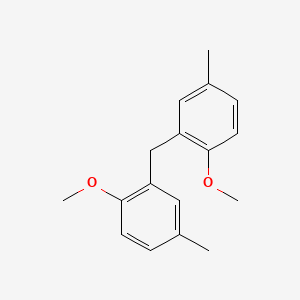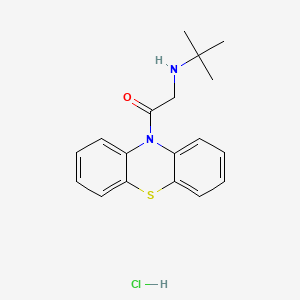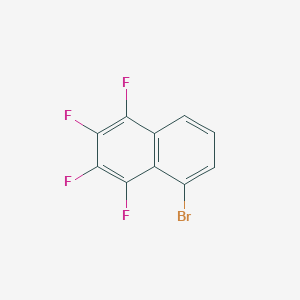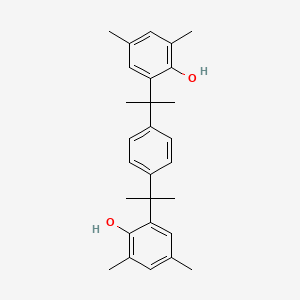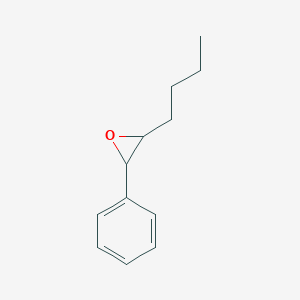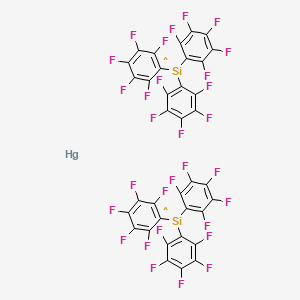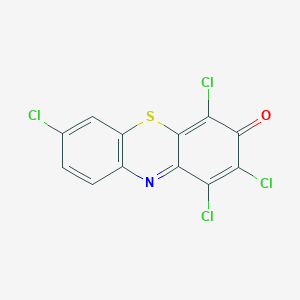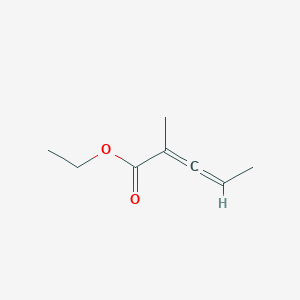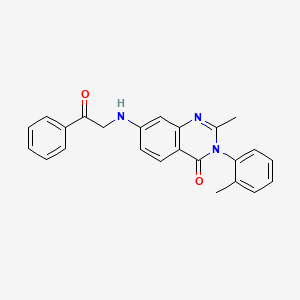
1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate, also known as meprobamate, is a carbamate derivative that has been widely used as an anxiolytic drug. It was first synthesized in the 1950s and gained popularity for its tranquilizing effects. The compound is known for its ability to produce muscle relaxation and sedation without significantly affecting the heart, respiration, or other autonomic functions .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate is synthesized by reacting 2-methylvaleraldehyde with two molecules of formaldehyde. The resulting 2-methyl-2-propylpropan-1,3-diol is then transformed into the dicarbamate via successive reactions with phosgene and ammonia .
Industrial Production Methods: Industrial production of this compound typically involves the salt-free procedure based on aldol addition followed by hydrogenation or the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .
化学反応の分析
Types of Reactions: 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler carbamate derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbamate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various carbamate derivatives and simpler alcohols .
科学的研究の応用
1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other carbamate derivatives.
Biology: Studied for its effects on muscle relaxation and sedation.
Medicine: Historically used as an anxiolytic drug to manage anxiety disorders and provide short-term relief of anxiety symptoms.
Industry: Employed in the production of biodegradable thermoplastic elastomers and solid polymer electrolytes for lithium metal batteries
作用機序
The mechanism of action of 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate involves its interaction with the central nervous system. The compound produces reversible flaccid paralysis of skeletal muscles by acting on the spinal cord and brain. It exerts its effects by binding to specific receptors and modulating neurotransmitter release, leading to muscle relaxation and sedation .
類似化合物との比較
Carisoprodol: Another centrally acting muscle relaxant with a similar structure and mechanism of action.
Mephenesin: An older compound with similar tranquilizing effects but a shorter duration of action.
Methocarbamol: A muscle relaxant with a different chemical structure but similar therapeutic effects.
Uniqueness: 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate is unique in its ability to produce muscle relaxation and sedation without significantly affecting autonomic functions. Its chemical structure allows for a balanced effect on both the spinal cord and brain, making it a valuable compound in both medical and industrial applications .
特性
CAS番号 |
25462-47-9 |
|---|---|
分子式 |
C11H22N2O4 |
分子量 |
246.30 g/mol |
IUPAC名 |
[2-(carbamoyloxymethyl)-2-methylheptyl] carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-3-4-5-6-11(2,7-16-9(12)14)8-17-10(13)15/h3-8H2,1-2H3,(H2,12,14)(H2,13,15) |
InChIキー |
KRYLGICXMCHFHB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(COC(=O)N)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



